XL-820 -

XL-820

Catalog Number: EVT-1535778
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.
Overview

XL-820 is a small molecule drug developed primarily by Exelixis, Inc., targeting multiple signaling pathways involved in various neoplasms. Specifically, it acts as an antagonist to the platelet-derived growth factor receptor, vascular endothelial growth factor receptor 2, and c-Kit, which are crucial in tumor growth and vascularization. The compound has been investigated for its efficacy in treating gastrointestinal stromal tumors and other related conditions, with clinical trials indicating its potential benefits in patients resistant to other treatments like Imatinib and Sunitinib .

Synthesis Analysis

The synthesis of XL-820 involves several chemical reactions aimed at constructing its complex molecular framework. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:

  • Stepwise synthesis: This method involves sequential reactions that build the molecule gradually, often starting from simpler organic compounds.
  • Coupling reactions: These are crucial for forming the core structure of XL-820, where different molecular fragments are joined together through various chemical linkages.
  • Purification techniques: After synthesis, compounds are usually purified using chromatography methods to ensure the removal of impurities and by-products.

Technical details on the exact synthetic pathway of XL-820 are often closely held by the developing company due to competitive reasons.

Molecular Structure Analysis

XL-820 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target receptors. The precise molecular formula and structural data are critical for understanding its activity:

  • Molecular Formula: The specific molecular formula is not disclosed in the available literature but is essential for determining its properties.
  • Structural Features: Typically, such compounds include aromatic rings, heterocycles, and functional groups that enhance solubility and receptor binding.

Molecular modeling studies can provide insights into its three-dimensional conformation and interactions with biological targets.

Chemical Reactions Analysis

XL-820 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Receptor Binding: Upon administration, XL-820 binds to its target receptors (platelet-derived growth factor receptor, vascular endothelial growth factor receptor 2, and c-Kit), inhibiting their activity.
  • Metabolic Reactions: In vivo, XL-820 may be subjected to metabolic processes including oxidation and conjugation, which can affect its pharmacokinetics and pharmacodynamics.

Understanding these reactions is crucial for predicting the drug's behavior in biological systems.

Mechanism of Action

The mechanism of action for XL-820 involves the inhibition of key signaling pathways that promote tumor growth:

  1. Inhibition of Receptor Activity: By binding to the platelet-derived growth factor receptor, vascular endothelial growth factor receptor 2, and c-Kit, XL-820 prevents these receptors from activating downstream signaling cascades that lead to cell proliferation and angiogenesis.
  2. Impact on Tumor Microenvironment: The inhibition of these pathways can alter the tumor microenvironment, potentially leading to reduced tumor growth and improved patient outcomes.

Data from clinical trials support the efficacy of XL-820 in inhibiting these pathways in patients with resistant tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of XL-820 play a significant role in its therapeutic effectiveness:

  • Solubility: Understanding the solubility profile is essential for formulation development; it influences bioavailability.
  • Stability: The compound's stability under physiological conditions affects its shelf life and efficacy.
  • Molecular Weight: While specific values are proprietary, knowledge of the molecular weight aids in dosage formulation.

These properties must be optimized to ensure effective delivery and action within the body.

Applications

XL-820 has several scientific applications primarily focused on oncology:

  • Cancer Treatment: It is being evaluated for use against gastrointestinal stromal tumors that are resistant to first-line therapies.
  • Research Tool: Beyond therapeutic applications, XL-820 serves as a valuable research tool for studying receptor signaling pathways in cancer biology.

Ongoing clinical trials continue to explore its potential benefits across various types of neoplasms .

Introduction to XL-820 in Targeted Oncological Research

Historical Context of Small-Molecule Tyrosine Kinase Inhibitors

The development of small-molecule tyrosine kinase inhibitors (TKIs) revolutionized oncology following imatinib's 2001 approval for chronic myeloid leukemia. These agents target aberrant kinase signaling—a hallmark of cancer pathogenesis—by competitively inhibiting ATP-binding sites. First-generation TKIs primarily focused on single kinases, but tumor heterogeneity and resistance mechanisms drove the development of multitargeted kinase inhibitors like XL-820. These agents simultaneously disrupt multiple oncogenic pathways, addressing compensatory signaling and broadening therapeutic applicability across solid tumors [5] [7]. By 2005, Exelixis advanced XL-820 into clinical development as part of its Spectrum Selective Kinase Inhibitor (SSKI™) program, aiming to optimize targeting of kinases involved in tumor proliferation and angiogenesis [5].

Table 1: Evolution of Key Small-Molecule TKIs

Compound (Year)Primary TargetsTherapeutic Impact
Imatinib (2001)BCR-ABL, KIT, PDGFRParadigm shift in CML/GIST treatment
Sorafenib (2005)VEGFR, PDGFR, RAFFirst oral multikinase inhibitor for RCC/HCC
XL-820 (2005VEGFR2, KIT, PDGFRα/βInvestigational agent for GIST/solid tumors

XL-820: Structural Classification and Investigational Status

XL-820 is an orally bioavailable small-molecule inhibitor (DrugBank ID: DB05146) with a molecular weight of 522.6 Da. Classified as a type I TKI, it targets the active kinase conformation (DFG-in) of receptor tyrosine kinases (RTKs). Its investigational status remains firmly in Phase II development since 2007, with no FDA or international approvals granted. Current clinical exploration focuses on advanced gastrointestinal stromal tumors (GIST) resistant to imatinib/sunitinib, as well as broader solid malignancies. Preclinical profiling confirmed its potent inhibition profile against clinically validated targets: vascular endothelial growth factor receptor 2 (VEGFR2), stem cell factor receptor (KIT), and platelet-derived growth factor receptors (PDGFRα/β) [1] [4].

Table 2: XL-820 Development Status

PropertyDetail
Drug TypeSmall molecule
Highest PhasePhase II (discontinued)
Key IndicationsGIST, solid tumors
OriginatorExelixis
Primary TargetsVEGFR2, KIT, PDGFRα/β
IND FiledApril 2005

Rationale for Targeting PDGFR, KIT, and VEGFR2 in Solid Tumors

The target selection of XL-820 reflects a strategic approach to disrupt parallel pathways in tumorigenesis:

  • VEGFR2: The principal mediator of tumor angiogenesis, triggering endothelial proliferation and vascular permeability upon VEGF binding. Tumor hypoxia induces VEGFR2 overexpression, facilitating metastasis [6].
  • PDGFRα/β: Expressed on pericytes and stromal cells, PDGFR signaling stabilizes tumor vasculature and activates PI3K/Akt/mTOR pathways. Overexpression correlates with poor prognosis in sarcomas and gliomas [2].
  • KIT: Gain-of-function mutations drive uncontrolled proliferation in GIST (90% of cases) and subsets of leukemia. XL-820 uniquely inhibits resistant KIT mutants that evade first-line inhibitors [1] [3].

Simultaneously blocking these targets compromises tumor vascularization, stromal support, and oncogenic signaling—synergistically impairing tumor growth and survival [1] [6].

Properties

Product Name

XL-820

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

XL820; XL 820; XL-820; XL820001

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.